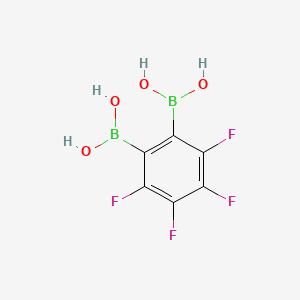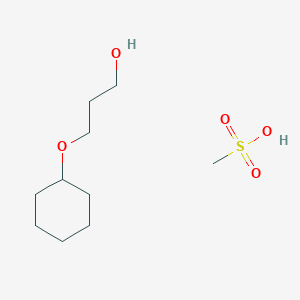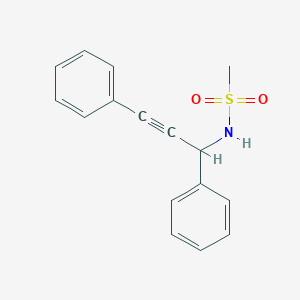
Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is a specialized organoboron compound characterized by the presence of boronic acid groups attached to a tetrafluorinated phenylene ring. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- typically involves the hydroboration of tetrafluorinated phenylene precursors. The addition of a boron-hydrogen bond over an alkene or alkyne to yield the corresponding alkyl or alkenylborane is a common route . This process is generally rapid and allows for the exploration of organoborane chemistry.
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic systems to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is a widely applied method for the synthesis of such organoboron compounds . This reaction is favored due to its mild reaction conditions and functional group tolerance.
Análisis De Reacciones Químicas
Types of Reactions: Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or acids.
Reduction: Formation of boranes.
Substitution: Reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Often uses reducing agents such as lithium aluminum hydride.
Substitution: Commonly employs halides or other nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include boronic esters, boranes, and substituted boronic acids .
Aplicaciones Científicas De Investigación
Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions often lead to the formation of stable boronate esters, which can inhibit enzyme activity or alter molecular pathways. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles is central to its mechanism of action .
Comparación Con Compuestos Similares
- Boronic acid, B,B’- (2-fluoro-1,4-phenylene)bis-
- Boronic acid, B,B’- (2,3,5,6-tetramethyl-1,4-phenylene)bis-
- (2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid
Uniqueness: Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is unique due to its tetrafluorinated phenylene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Propiedades
Número CAS |
784170-29-2 |
|---|---|
Fórmula molecular |
C6H4B2F4O4 |
Peso molecular |
237.71 g/mol |
Nombre IUPAC |
(2-borono-3,4,5,6-tetrafluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h13-16H |
Clave InChI |
PNOBGYKZWAZPSQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C(=C1F)F)F)F)B(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)


![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)

![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)




